1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)4-12-2-1-6(3-12)5-13/h6,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHUVKSZWJWWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound is known to enhance its binding affinity to certain enzymes and proteins, facilitating specific biochemical reactions. For instance, the compound can interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The trifluoromethyl group may also contribute to the compound’s stability and reactivity in biochemical environments.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with specific receptors or signaling molecules, leading to changes in downstream signaling cascades. Additionally, the compound’s impact on gene expression can result in altered protein synthesis and cellular responses, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Nitrogen-Containing Rings
(a) Pyridine Derivatives
- 1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one (CAS: 71046-13-4): Molecular Formula: C$9$H$8$F$_3$NO Key Differences: Replaces pyrrolidine with a methyl-substituted pyridine ring. Applications: Likely used in agrochemicals due to pyridine’s stability.
- 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one (CAS: 219726-54-2): Molecular Formula: C$8$H$6$F$_3$NO Key Differences: Pyridin-4-yl substitution alters electronic distribution compared to pyrrolidine. The absence of a hydroxymethyl group limits hydrogen-bonding interactions.
(b) Pyrrolidine/Piperidine Analogs
- 1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one (CAS: 2090848-90-9): Molecular Formula: C$7$H${10}$F$3$NO$2$ Key Differences: Features a hydroxyl (-OH) directly on the pyrrolidine ring instead of hydroxymethyl. This reduces steric bulk but limits flexibility in derivatization.
- 1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one (CAS: 2092462-09-2): Molecular Formula: C$8$H${12}$F$3$NO$2$ Key Differences: Six-membered piperidine ring increases conformational flexibility compared to pyrrolidine. The hydroxyl group’s position affects target binding in biological systems.
(c) Heteroaromatic Replacements
- 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one (CAS: 1342197-54-9):
- Molecular Formula : C$7$H$7$F$3$N$2$O
- Key Differences : Pyrazole ring introduces aromaticity and a methyl group. The planar structure may enhance binding to flat enzymatic pockets but lacks the hydroxymethyl’s solubility benefits.
Structural and Functional Impact of Substituents
*Calculated based on C$8$H${11}$F$3$NO$2$.
Preparation Methods
General Synthetic Strategy
The synthesis of 1,1,1-trifluoro-substituted ketones bearing nitrogen heterocycles like pyrrolidine typically involves:
- Introduction of the trifluoromethyl group on a propan-2-one backbone.
- Subsequent nucleophilic substitution or amination to install the pyrrolidine ring.
- Functionalization of the pyrrolidine ring at the 3-position with a hydroxymethyl group.
This approach is supported by known methods for preparing 1,1,1-trifluoro-3-hydroxypropan-2-yl derivatives and their carbamate analogs, as described in patent EP3328849B9, which details the preparation of trifluoro-substituted hydroxypropan-2-yl carbamates via reaction of amines with trifluoromethylated intermediates.
Specific Preparation Routes
Preparation via Amine Reaction with Trifluoromethylated Precursors
- Starting Materials : The key intermediate is often a trifluoro-substituted ketone or halogenated trifluoro compound such as 1,1,1-trifluoro-3-chloropropan-2-one.
- Amination Step : The pyrrolidine ring, functionalized or unfunctionalized, is reacted with the trifluoromethylated ketone intermediate. This nucleophilic substitution introduces the pyrrolidin-1-yl group at the 3-position of the propan-2-one.
- Hydroxymethyl Functionalization : The 3-position hydroxymethyl group on the pyrrolidine ring can be introduced by selective hydroxymethylation of the pyrrolidine nitrogen-substituted intermediate, often via formaldehyde or related reagents under controlled conditions.
This method is consistent with standard carbamate formation and amination techniques, which are well documented in synthetic organic chemistry.
Reaction Conditions and Yields
The preparation of trifluoromethylated ketones with nitrogen heterocycles typically requires:
| Step | Reagents/Conditions | Typical Yield Range | Notes |
|---|---|---|---|
| Trifluoromethyl ketone synthesis | Fluorination reagents or trifluoroacetyl precursors | 60-85% | Requires careful handling of fluorinated reagents |
| Amination with pyrrolidine | Pyrrolidine or substituted pyrrolidine, base (e.g., N-ethyl-N,N-diisopropylamine), solvent (NMP or DMF), 60-130 °C, 3-16 h | 30-70% | Elevated temperature promotes substitution |
| Hydroxymethylation | Formaldehyde or paraformaldehyde, mild base or acid catalyst | Variable (40-70%) | Selective functionalization on pyrrolidine ring |
Yields can vary depending on the purity of intermediates and reaction scale. For example, amination reactions conducted at 130 °C in 1-methyl-pyrrolidin-2-one with N-ethyl-N,N-diisopropylamine have shown yields ranging from 6% to 39% for related amine substitution reactions.
Representative Experimental Procedure
A typical preparation might proceed as follows:
- Synthesis of 1,1,1-trifluoro-3-chloropropan-2-one : Starting from trifluoroacetyl precursors, chlorination at the 3-position yields the halogenated intermediate.
- Nucleophilic substitution with 3-(hydroxymethyl)pyrrolidine : The pyrrolidine derivative is reacted with the chlorinated intermediate in the presence of a base such as N-ethyl-N,N-diisopropylamine in a polar aprotic solvent (e.g., NMP) at elevated temperature (~130 °C) for several hours.
- Purification : The crude product is purified by flash chromatography or preparative HPLC to isolate the desired trifluoromethyl ketone with the pyrrolidine substituent.
- Characterization : Confirmed by NMR, LC-MS, and purity assays.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amination of trifluoromethyl ketone | 1,1,1-trifluoro-3-chloropropan-2-one, 3-(hydroxymethyl)pyrrolidine | Base, polar aprotic solvent, 60-130 °C, 3-16 h | Direct introduction of pyrrolidine | Moderate yields, requires careful temperature control |
| Modular multicomponent coupling (inspired) | Dione, acetal, nitrile, amine intermediates | One-pot, base addition, solvent exchange | Efficient, tolerant of substitutions | More complex, may require optimization for target compound |
| Hydroxymethylation post-amine formation | Formaldehyde, mild acid/base catalyst | Room temperature to mild heating | Selective functionalization | Additional step, potential side reactions |
Research Findings and Notes
- The trifluoromethyl group imparts significant chemical stability and lipophilicity, which is beneficial for biological activity but can complicate synthesis due to reagent sensitivity.
- The pyrrolidine ring hydroxymethylation is typically performed after ring installation to avoid interfering with nucleophilic substitution steps.
- Reaction optimization often involves balancing temperature to maximize substitution while minimizing decomposition or side reactions.
- Use of polar aprotic solvents like NMP or DMF is common to facilitate nucleophilic substitution on trifluoromethylated ketones.
- Purification challenges arise due to the polarity and fluorine content; preparative HPLC is often employed for high purity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing 1,1,1-trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves condensation of trifluoroacetone derivatives with functionalized pyrrolidines. Key steps include:
- Use of trifluoroacetic anhydride or fluorinated ketones to introduce the trifluoromethyl group .
- Controlled nucleophilic substitution at the pyrrolidine nitrogen, with hydroxymethylation via formaldehyde or hydroxymethyl reagents .
- Optimization of solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions like over-alkylation. Yields range from 40–70%, depending on steric hindrance from the pyrrolidine substituents .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the hydroxymethyl-pyrrolidine orientation. SHELX software (e.g., SHELXL) is used for refinement .
- NMR spectroscopy : NMR identifies trifluoromethyl chemical shifts (δ ≈ -70 ppm), while NMR resolves pyrrolidine ring protons (δ 2.5–3.5 ppm) and hydroxymethyl protons (δ 3.7–4.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. What are the key reactivity trends of the trifluoromethyl ketone moiety in this compound?
- Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, enabling:
- Nucleophilic additions (e.g., Grignard reagents, amines) to form tertiary alcohols or imines .
- Condensation with hydrazines or hydroxylamines to generate hydrazones or oximes, useful in bioactivity screening .
- Resistance to reduction under mild conditions, requiring stronger agents like LiAlH for carbonyl conversion .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, and what contradictions exist between in silico and experimental data?
- Answer :
- Molecular docking : Predicts binding to enzymes like serine hydrolases or kinases, leveraging the hydroxymethyl group for hydrogen bonding and the trifluoromethyl group for hydrophobic interactions .
- Contradictions : In silico models may overestimate affinity due to rigid-body approximations, whereas experimental IC values (e.g., from fluorescence polarization assays) often show weaker inhibition (µM range) . Adjust force fields (e.g., AMBER) to account for pyrrolidine ring flexibility .
Q. What strategies resolve crystallographic ambiguities in this compound’s solid-state structure, particularly regarding hydroxymethyl group conformation?
- Answer :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron density from flexible hydroxymethyl conformers .
- Low-temperature crystallography (100 K): Reduces thermal motion, improving resolution of hydrogen bonding between the hydroxymethyl group and adjacent molecules .
Q. How does the hydroxymethyl-pyrrolidine substituent influence pharmacokinetic properties compared to non-hydroxylated analogs?
- Answer :
- Solubility : The hydroxymethyl group increases aqueous solubility (logP reduced by ~0.5 units vs. methyl-substituted analogs) .
- Metabolic stability : In vitro microsomal assays show slower oxidation (t > 60 min) due to hindered CYP3A4 access to the pyrrolidine ring .
- Membrane permeability : Cell-based assays (e.g., Caco-2) indicate moderate permeability (P ~5 × 10 cm/s), balancing hydrophilicity and lipophilicity .
Q. What experimental evidence supports or contradicts the proposed mechanism of enzyme inhibition by this compound?
- Answer :
- Support : Kinetic assays show non-competitive inhibition of acetylcholinesterase (Ki = 2.3 µM), with Lineweaver-Burk plots confirming unchanged V .
- Contradictions : X-ray structures reveal no direct binding to the active site, suggesting allosteric modulation. Follow-up SPR assays confirm weak binding (K = 12 µM), implying secondary targets .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
